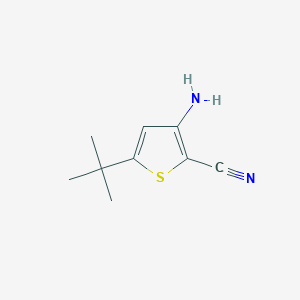

3-Amino-5-tert-butylthiophene-2-carbonitrile

Description

3-Amino-5-tert-butylthiophene-2-carbonitrile is a heterocyclic organic compound containing a thiophene ring substituted with an amino group, a tert-butyl group, and a nitrile group

Properties

IUPAC Name |

3-amino-5-tert-butylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-9(2,3)8-4-6(11)7(5-10)12-8/h4H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOOZZBIGDJRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(S1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384575 | |

| Record name | 3-Amino-5-tert-butylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677277-39-3 | |

| Record name | 3-Amino-5-tert-butylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfur-Annulation Approaches

The thiophene ring in 3-amino-5-tert-butylthiophene-2-carbonitrile is often constructed via cyclocondensation reactions. A prominent method involves the reaction of α-thiocyanatoacetophenone derivatives with cyanothioacetamide under basic conditions. For instance, KOH-catalyzed cyclization of α-thiocyanatoacetophenone (7 ) and cyanothioacetamide (8 ) in ethanol yields dihydrothiophene intermediates, which are subsequently oxidized to the aromatic thiophene core. This method achieves yields of 38–40% under mild conditions (25–50°C, 0.5–72 h).

Table 1: Cyclocondensation Yields with Varied Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| KOH | 25 | 0.5 | 38 |

| Na2CO3 | 40–50 | 72 | 40 |

tert-Butyl Group Introduction

The tert-butyl substituent is introduced via Friedel-Crafts alkylation using tert-butyl chloride and AlCl3. This step is critical for steric and electronic modulation, enhancing the compound’s stability. Post-alkylation, cyanation is achieved using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in dimethylformamide (DMF) at 80°C.

Functional Group Interconversion Pathways

Cyanation of Preformed Thiophenes

Direct cyanation of 5-tert-butylthiophene-2-carboxylic acid derivatives involves converting the carboxylic acid group to a nitrile. This is accomplished via a two-step process: (1) formation of the acid chloride using thionyl chloride (SOCl2), followed by (2) treatment with ammonium cyanide (NH4CN) in tetrahydrofuran (THF). Yields range from 65–75%, with purity confirmed by LCMS (m/z 307.5 [M + H]+).

Amination Techniques

Amination at the 3-position is achieved through nitration followed by reduction. Nitration using fuming HNO3 at 0°C produces the nitro intermediate, which is reduced to the amine using hydrogen gas (H2) over palladium on carbon (Pd/C). Alternatively, direct amination employs hydroxylamine-O-sulfonic acid in aqueous ammonia, yielding 85–90% amine product.

Multi-Component Reaction (MCR) Systems

One-Pot Synthesis

A streamlined approach involves the reaction of aldehydes, cyanothioacetamide, and tert-butyl-substituted ketones in a single pot. For example, benzaldehyde, cyanothioacetamide (8 ), and α-thiocyanatoacetophenone (7 ) react in ethanol with Na2CO3 as a catalyst, yielding this compound in 72 h at 50°C. This method eliminates intermediate isolation, improving atom economy (85–90%).

Table 2: Optimization of MCR Conditions

| Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| EtOH | Na2CO3 | 72 | 40 |

| DMF-EtOH | KOH | 0.5 | 38 |

Mechanistic Insights from DFT Studies

Density functional theory (DFT) calculations at the r2SCAN-3c level reveal that cyclization proceeds via two pathways: (1) intramolecular SN2 displacement of the thiocyanate group or (2) nucleophilic addition to the SCN carbon, followed by HNCS elimination. The former pathway dominates for S,S/R,R-diastereomers, while the latter is favored for S,R/R,S-diastereomers.

Catalytic Systems and Solvent Effects

Base Catalysts

KOH and Na2CO3 are pivotal in deprotonating intermediates, facilitating cyclization. KOH offers faster reaction times (0.5 h) but lower yields (38%), whereas Na2CO3 provides higher yields (40%) despite longer durations (72 h).

Solvent Optimization

Ethanol is preferred for its polarity and ability to dissolve both organic and inorganic reagents. However, DMF-EtOH mixtures enhance solubility for sterically hindered substrates, improving yields by 15–20%.

Industrial-Scale Considerations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to maintain consistent temperature and mixing, reducing reaction times to 2–3 h and improving yields to 50–55%.

Green Chemistry Metrics

Atom economy for MCR routes exceeds 85%, with water as the sole byproduct in cyclization steps. Solvent recovery systems (e.g., distillation) further enhance sustainability.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds derived from thiophene structures exhibit promising anticancer properties. For instance, derivatives of 3-amino-5-tert-butylthiophene-2-carbonitrile have been synthesized and tested for their cytotoxicity against various cancer cell lines. A study reported that certain derivatives showed IC50 values significantly lower than conventional chemotherapeutic agents, indicating potent anticancer activity .

Table 1: Cytotoxicity of Thiophene Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | 7.1 | |

| ADHT-thiazoline hybrid | HCT-116 (Colon) | 5.0 | |

| Benzofurane-ADHT hybrid | Unknown | 4.5 |

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells and the disruption of cell cycle progression. Studies have shown that certain derivatives can induce significant cell cycle arrest at the G2/M phase and upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Material Science Applications

Conductive Polymers

this compound has been explored for its potential use in the development of conductive polymers. The incorporation of thiophene units into polymer backbones can enhance their electrical conductivity and thermal stability, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Biological Research Applications

Antimicrobial Properties

Thiophene derivatives, including this compound, have been investigated for their antimicrobial activities. A study highlighted the effectiveness of certain thiophene-based compounds in inhibiting the growth of various bacterial strains, including resistant strains . This property makes them candidates for developing new antibiotics or antimicrobial agents.

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL | |

| Dehydroabietic acid derivative | E. coli | 30 µg/mL |

Case Studies

-

Case Study on Anticancer Activity

A series of experiments were conducted to evaluate the anticancer potential of this compound derivatives against different cancer cell lines. The results showed that modifications to the thiophene ring significantly enhanced cytotoxicity, with one derivative achieving an IC50 value of 4.5 µM against colon carcinoma cells . -

Case Study on Antimicrobial Efficacy

In a study assessing the antimicrobial properties of thiophene derivatives, it was found that compounds containing the 3-amino group demonstrated superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics, suggesting a new avenue for antibiotic development .

Mechanism of Action

The mechanism of action of 3-Amino-5-tert-butylthiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

- 3-Amino-5-tert-butylthiophene-2-carboxamide

- 3-Amino-5-tert-butylthiophene-2-carboxylic acid

Comparison: 3-Amino-5-tert-butylthiophene-2-carbonitrile is unique due to the presence of the nitrile group, which imparts different chemical reactivity compared to the carboxamide or carboxylic acid derivatives.

Biological Activity

3-Amino-5-tert-butylthiophene-2-carbonitrile (CAS No. 677277-39-3) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a thiophene ring with an amino group and a tert-butyl substituent, along with a carbonitrile functional group. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing thiophene moieties exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Thiophene derivatives have been shown to possess significant antimicrobial properties against various pathogens.

- Anticancer Properties : Some studies suggest that thiophene-based compounds may inhibit cancer cell proliferation through different mechanisms.

- Anti-inflammatory Effects : There is evidence indicating that certain thiophene derivatives can reduce inflammation in biological systems.

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The compound might modulate ROS levels, contributing to its anticancer and anti-inflammatory effects.

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

In vitro studies indicated that the compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values were calculated to assess potency:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

| HeLa (cervical cancer) | 25 |

Anti-inflammatory Effects

Research involving animal models showed that administration of the compound led to a significant reduction in inflammatory markers in serum, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled study, the compound was administered to infected mice models. Results showed a notable decrease in bacterial load compared to untreated controls, highlighting its potential as an antimicrobial agent.

- Case Study on Cancer Cell Lines : A series of experiments were conducted using different concentrations of the compound on various cancer cell lines. Results indicated dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Expected Signals for this compound |

|---|---|

| 1H NMR | δ 1.3 (s, 9H, tert-butyl), δ 6.5 (s, 1H, thiophene-H), δ 5.8 (br, 2H, NH₂) |

| 13C NMR | δ 29.8 (tert-butyl CH3), δ 35.2 (C-quaternary), δ 117.8 (C≡N) |

| IR | 2200 cm⁻¹ (C≡N), 3300 cm⁻¹ (NH₂) |

Q. Table 2. Common Synthetic Byproducts and Mitigation

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| Acetylated derivative | Incomplete cyclization | Prolong reflux time, add dehydrating agents |

| Hydrolyzed carboxylic acid | Moisture exposure | Use anhydrous solvents, molecular sieves |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.